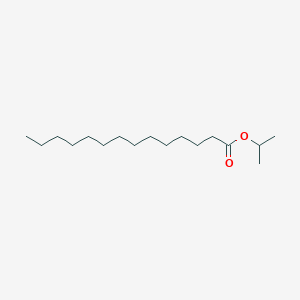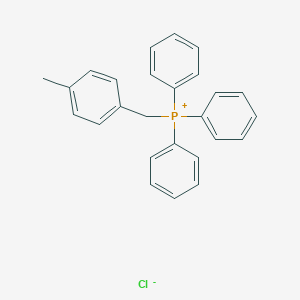
Hexadecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Hexadecylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexadecylamine with hydrochloric acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the crystallization of the salt from methanol .
Analyse Chemischer Reaktionen
Hexadecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: It is generally stable and does not undergo significant oxidation or reduction under normal conditions.
Reactivity with Strong Oxidizers and Reducing Agents: It is incompatible with many strong oxidizers and reducing agents, such as metal hydrides and organometallics.
Wissenschaftliche Forschungsanwendungen
Hexadecylammonium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hexadecylammonium chloride is primarily based on its cationic nature. It adsorbs onto the surface of bacterial cells, diffuses through the cell wall, and disrupts the cytoplasmic membrane, leading to cell lysis . This property makes it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Hexadecylammonium chloride is part of the broader class of quaternary ammonium compounds (QACs). Similar compounds include:
- Dodecyltrimethylammonium chloride
- Trimethyloctadecylammonium chloride
- Benzyldimethylthis compound
Compared to these compounds, this compound is unique due to its specific alkyl chain length, which influences its surface-active properties and antimicrobial efficacy .
Eigenschaften
CAS-Nummer |
1602-97-7 |
|---|---|
Molekularformel |
C16H36ClN |
Molekulargewicht |
277.9 g/mol |
IUPAC-Name |
hexadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
InChI-Schlüssel |
ZWGTVKDEOPDFGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[NH3+].[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN.Cl |
Key on ui other cas no. |
1602-97-7 |
Verwandte CAS-Nummern |
143-27-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)



![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)

